N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazole ring attached to a benzamide moiety, with an ethylsulfonyl group at the para position of the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the ethylsulfonyl group, which may affect its biological activity and chemical reactivity.
N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(benzo[d]thiazol-2-yl)-3-(propylsulfonyl)benzamide: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole moiety linked to an ethylsulfonyl group via a benzamide structure. Its molecular formula is C16H17N2O2S with a molecular weight of approximately 322.39 g/mol. The unique combination of functional groups enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may target specific signaling pathways involved in tumor growth and survival.
- Antimicrobial Activity : The benzothiazole moiety is often associated with antimicrobial effects, which may be relevant for treating infections.
- Neuroprotective Effects : Similar compounds have been identified as potential neuroprotective agents, particularly in models of neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling, such as kinases, which are crucial for cancer progression and inflammation.
- Cell Signaling Modulation : It is believed to modulate pathways like MAPK/ERK, influencing cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of related benzothiazole derivatives found that compounds similar to this compound displayed significant inhibition of cancer cell growth. For instance, a derivative was shown to reduce IL-6 and TNF-α levels while promoting apoptosis in A431 and A549 cells through the inhibition of AKT and ERK signaling pathways .
Case Study: Neuroprotective Effects
In an experimental model for neurodegenerative diseases, compounds structurally related to this compound were shown to cross the blood-brain barrier effectively and protect against neurotoxicity induced by TDP-43 proteinopathies. This suggests potential applications in treating conditions like ALS .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-23(20,21)12-7-5-6-11(10-12)15(19)18-16-17-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXXYKGRRDJLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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